molecular formula C20H13N3OS B2787607 4-cyano-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide CAS No. 477504-32-8

4-cyano-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide

Cat. No. B2787607
CAS RN: 477504-32-8
M. Wt: 343.4
InChI Key: MCSKDKUETXESMD-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-cyano-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, sulfur and nitrogen . It also contains a cyano group (-CN) and an amide group (-CONH2) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a cyano group, and an amide group . The exact structure would depend on the positions of these groups in the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound could be quite diverse due to the presence of several reactive groups. The cyano group, the amide group, and the benzothiazole ring can all participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be inferred from its functional groups. For example, the presence of a cyano group could make the compound polar and potentially increase its reactivity .

Advantages and Limitations for Lab Experiments

One advantage of using 4-cyano-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide in lab experiments is its potential as a candidate for the development of anti-cancer drugs. This compound has been found to have anti-proliferative effects on cancer cells, making it a promising compound for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 4-cyano-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide. One direction is to further investigate the mechanism of action of this compound, particularly its interaction with enzymes and proteins involved in cancer cell proliferation. Another direction is to explore the potential of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases. In addition, further research can also be done to improve the solubility and bioavailability of this compound for better efficacy in lab experiments.

Synthesis Methods

The synthesis of 4-cyano-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide involves the reaction of 3-methylbenzo[g][1,3]benzothiazol-2-amine with 4-cyanobenzoyl chloride in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain pure this compound.

Scientific Research Applications

4-cyano-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-proliferative effects on cancer cells, making it a potential candidate for the development of anti-cancer drugs. In addition, this compound has also been found to have anti-inflammatory and anti-oxidant properties, which can be useful in the treatment of various diseases.

properties

IUPAC Name

4-cyano-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3OS/c1-23-17-11-10-14-4-2-3-5-16(14)18(17)25-20(23)22-19(24)15-8-6-13(12-21)7-9-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSKDKUETXESMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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